S-(2-[(1H-Indol-3-ylmethyl)amino]ethyl) dihydrogen thiophosphate S-(2-[(1H-Indol-3-ylmethyl)amino]ethyl) dihydrogen thiophosphate
Brand Name: Vulcanchem
CAS No.: 16468-98-7
VCID: VC0232031
InChI: InChI=1S/C10H14N2O3/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h4H,5H2,1-3H3,(H2,11,12,13,14,15)/b6-4+
SMILES: CCC1(C(=O)NC(=O)NC1=O)C(=CC)C
Molecular Formula: C44H76O8Zr
Molecular Weight: 210.23 g/mol

S-(2-[(1H-Indol-3-ylmethyl)amino]ethyl) dihydrogen thiophosphate

CAS No.: 16468-98-7

Main Products

VCID: VC0232031

Molecular Formula: C44H76O8Zr

Molecular Weight: 210.23 g/mol

S-(2-[(1H-Indol-3-ylmethyl)amino]ethyl) dihydrogen thiophosphate - 16468-98-7

CAS No. 16468-98-7
Product Name S-(2-[(1H-Indol-3-ylmethyl)amino]ethyl) dihydrogen thiophosphate
Molecular Formula C44H76O8Zr
Molecular Weight 210.23 g/mol
IUPAC Name 5-[(E)-but-2-en-2-yl]-5-ethyl-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C10H14N2O3/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h4H,5H2,1-3H3,(H2,11,12,13,14,15)/b6-4+
Standard InChIKey BNEFYUSURPWDHG-GQCTYLIASA-N
Isomeric SMILES CCC1(C(=O)NC(=O)NC1=O)/C(=C/C)/C
SMILES CCC1(C(=O)NC(=O)NC1=O)C(=CC)C
Canonical SMILES CCC1(C(=O)NC(=O)NC1=O)C(=CC)C
Synonyms 5-Ethyl-5-(1-methyl-1-propenyl)barbituric acid
PubChem Compound 5352734
Last Modified Nov 11 2021
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